4-methyl-N-{2-[(5-methylfuran-2-yl)(phenyl)methyl]phenyl}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-{2-[(5-methylfuran-2-yl)(phenyl)methyl]phenyl}benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group that is S-linked to a benzene ring.
Preparation Methods
The synthesis of 4-methyl-N-{2-[(5-methylfuran-2-yl)(phenyl)methyl]phenyl}benzenesulfonamide can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The general procedure involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions typically include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to 100°C.
Chemical Reactions Analysis
4-methyl-N-{2-[(5-methylfuran-2-yl)(phenyl)methyl]phenyl}benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents such as sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
4-methyl-N-{2-[(5-methylfuran-2-yl)(phenyl)methyl]phenyl}benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Due to its structural features, it is investigated for its potential as an antimicrobial and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 4-methyl-N-{2-[(5-methylfuran-2-yl)(phenyl)methyl]phenyl}benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects. The furan ring in the compound also contributes to its binding affinity and specificity for certain biological targets .
Comparison with Similar Compounds
4-methyl-N-{2-[(5-methylfuran-2-yl)(phenyl)methyl]phenyl}benzenesulfonamide can be compared with other similar compounds, such as:
4-Methyl-5H-furan-2-one: This compound also contains a furan ring but lacks the sulfonamide group, making it less effective in enzyme inhibition.
Thiazole derivatives: These compounds have a thiazole ring instead of a furan ring and exhibit different biological activities, such as antiviral and antifungal properties.
The uniqueness of this compound lies in its combination of a furan ring and a benzenesulfonamide moiety, which provides a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C25H23NO3S |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
4-methyl-N-[2-[(5-methylfuran-2-yl)-phenylmethyl]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C25H23NO3S/c1-18-12-15-21(16-13-18)30(27,28)26-23-11-7-6-10-22(23)25(20-8-4-3-5-9-20)24-17-14-19(2)29-24/h3-17,25-26H,1-2H3 |
InChI Key |
SIRMIMUOBOIFAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(C3=CC=CC=C3)C4=CC=C(O4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.